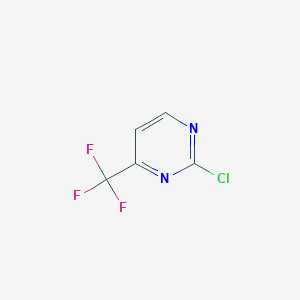

2-Chloro-4-(trifluoromethyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2/c6-4-10-2-1-3(11-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRBTBCCMVNZBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378772 | |

| Record name | 2-Chloro-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33034-67-2 | |

| Record name | 2-Chloro-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)pyrimidine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Heterocycle

2-Chloro-4-(trifluoromethyl)pyrimidine is a pivotal fluorinated building block in modern medicinal and agrochemical research.[1][2] Its strategic value stems from the unique combination of a reactive pyrimidine core and the electron-withdrawing trifluoromethyl (-CF3) group. The pyrimidine scaffold is a common feature in numerous biologically active molecules, including established pharmaceuticals.[3][4] The incorporation of a trifluoromethyl group often enhances a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a highly sought-after feature in drug design.[5][6] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and process development. This compound is a clear, colorless to yellow liquid at room temperature.[7] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 33034-67-2 | |

| Molecular Formula | C5H2ClF3N2 | |

| Molecular Weight | 182.53 g/mol | |

| Boiling Point | 60 °C at 10 mmHg | [2] |

| Density | 1.513 g/mL at 25 °C | [2] |

| Refractive Index (nD20) | 1.447 | [2] |

| Appearance | Clear colorless to yellow liquid | [7] |

| Flash Point | 49 °C | [8] |

Spectral Data Analysis

-

¹H NMR: The proton NMR spectrum is simple, typically showing two doublets in the aromatic region, corresponding to the two protons on the pyrimidine ring.[9]

-

¹³C NMR: The carbon NMR spectrum provides key information on the carbon skeleton, with the trifluoromethyl group exhibiting a characteristic quartet due to C-F coupling.[10]

-

IR Spectroscopy: The infrared spectrum shows characteristic peaks corresponding to the C-Cl, C-F, and aromatic C-N stretching vibrations.[7]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and trifluoromethyl radicals.

Synthesis and Reactivity

The synthesis of this compound is a critical aspect of its utility. A common synthetic route involves the chlorination of the corresponding hydroxypyrimidine.

Representative Synthesis Protocol

A prevalent method for the preparation of this compound involves the treatment of 4-hydroxy-2-(trifluoromethyl)pyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃).[9]

Step-by-Step Methodology:

-

To a reaction vessel, add 4-hydroxy-2-(trifluoromethyl)pyrimidine.

-

Slowly add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), can be added to facilitate the reaction.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

After completion, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 33034-67-2 [chemicalbook.com]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 397850050 [thermofisher.com]

- 8. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE | 1514-96-1 [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

2-Chloro-4-(trifluoromethyl)pyrimidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-4-(trifluoromethyl)pyrimidine, a key building block in modern medicinal chemistry and agrochemical synthesis. We will delve into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights to empower your research and development endeavors.

Core Chemical Identity

This compound is a halogenated heterocyclic compound featuring a pyrimidine ring substituted with a chloro group at the 2-position and a trifluoromethyl group at the 4-position. This unique arrangement of electron-withdrawing groups imparts distinct reactivity to the molecule, making it a valuable synthon for the introduction of the trifluoromethylpyrimidine moiety into more complex structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 33034-67-2 | [1] |

| Molecular Formula | C₅H₂ClF₃N₂ | [1] |

| Molecular Weight | 182.53 g/mol | [2] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Boiling Point | 60 °C @ 10 mmHg | [3] |

| Density | 1.513 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.447 | [3] |

| InChI Key | FZRBTBCCMVNZBD-UHFFFAOYSA-N | [1] |

| SMILES | FC(F)(F)c1ccnc(Cl)n1 | [3] |

Synthesis and Purification

The preparation of this compound is a critical aspect of its utility. A common and efficient method involves a two-step process, starting from readily available materials.[4]

Synthesis Pathway

The synthesis proceeds through the formation of a 2-hydroxy-4-(trifluoromethyl)pyrimidine intermediate, followed by a chlorination step.

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of chloropyrimidines.[4][5]

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

-

In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine a trifluoroacetyl derivative (e.g., ethyl trifluoroacetoacetate) (1.0 eq), urea (1.0-1.5 eq), and an alkaline catalyst in a mixed solvent system of a hydrocarbon and an alcohol.[4]

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude 2-hydroxy-4-(trifluoromethyl)pyrimidine can be used in the next step with or without further purification.

Step 2: Synthesis of this compound

-

To the crude 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq), add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) and a nitrile solvent such as acetonitrile.[4]

-

Heat the mixture to 80-150 °C and stir for 2-24 hours. The reaction progress can be monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

-

After completion, carefully remove the excess POCl₃ and acetonitrile by distillation under reduced pressure.

-

Cool the residue in an ice bath and slowly add water to quench the reaction.

-

Basify the aqueous solution to a pH of 8.5-10 using a suitable base (e.g., 50% NaOH solution).[4]

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product with high purity.[6][7]

Reactivity Profile: A Hub for Nucleophilic Substitution

The core of this compound's utility lies in its reactivity towards nucleophiles. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the strong inductive effect of the trifluoromethyl group, renders the carbon atom at the 2-position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[8][9]

Caption: Reactivity of this compound with various nucleophiles.

The reaction with nucleophiles typically proceeds readily, often at room temperature or with gentle heating, to displace the chloride leaving group. This provides a versatile and efficient route to a wide array of 2-substituted-4-(trifluoromethyl)pyrimidine derivatives.

General Experimental Protocol for Nucleophilic Substitution:

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF).

-

Add the desired nucleophile (1.0-1.2 eq) to the solution. If the nucleophile is an amine or an alcohol, a non-nucleophilic base (e.g., potassium carbonate or triethylamine) may be added to scavenge the HCl byproduct.

-

Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Analytical Characterization

Thorough analytical characterization is paramount for confirming the identity and purity of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | δ 8.96 (s, 2H) (in CDCl₃) | [10] |

| ¹³C NMR | δ 156.7, 154.6 (q, J = 37 Hz), 134.1, 119.4 (q, J = 274 Hz) (in CDCl₃) | [10] |

| ¹⁹F NMR | δ -70.04 (s, 3F) (in CDCl₃) | [10] |

| Mass Spec (EI) | m/z 182 (M⁺) | [6] |

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyrimidine scaffold is a privileged structure in medicinal chemistry and agrochemical research due to its ability to enhance metabolic stability, binding affinity, and cell permeability of molecules. This compound serves as a crucial starting material for the synthesis of numerous bioactive compounds.[11][12]

While a specific, marketed drug directly synthesized from this compound is not readily identifiable in the public domain, its isomers and closely related analogues are key intermediates in the synthesis of various therapeutic agents. For instance, trifluoromethylpyrimidine derivatives are integral components of compounds targeting kinases, which are pivotal in cancer therapy.[13] Furthermore, this class of compounds has shown promise in the development of antifungal and antiviral agents.[14]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) before use.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of complex molecules with diverse biological activities. Its well-defined reactivity profile, coupled with established synthetic routes, makes it an indispensable tool for researchers in drug discovery and agrochemical development. A thorough understanding of its properties, synthesis, and handling is key to unlocking its full potential in the laboratory.

References

- 1. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 2. spectrabase.com [spectrabase.com]

- 3. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 4. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE | 1514-96-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. zenodo.org [zenodo.org]

- 10. rsc.org [rsc.org]

- 11. iris.unipa.it [iris.unipa.it]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemneo.com [chemneo.com]

A Comprehensive Spectroscopic Guide to 2-Chloro-4-(trifluoromethyl)pyrimidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative of significant interest in the synthesis of bioactive molecules. The presence of a trifluoromethyl group often enhances metabolic stability and binding affinity, making it a valuable synthon in drug discovery. Accurate and comprehensive spectroscopic characterization is paramount to confirm its molecular structure and purity, ensuring the reliability of subsequent synthetic transformations. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, providing a robust framework for its identification and analysis.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including the aromatic pyrimidine ring, the electron-withdrawing trifluoromethyl group, and the chloro substituent, give rise to a unique spectroscopic fingerprint. Understanding the interplay of these components is crucial for accurate data interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary information to fully characterize the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals corresponding to the two protons on the pyrimidine ring. The electron-withdrawing nature of the nitrogen atoms, the chloro, and the trifluoromethyl groups will deshield these protons, shifting their resonances downfield.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Summary: ¹H NMR

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 9.07 | d | 5.6 |

| H-5 | 8.11 | d | 5.6 |

Data obtained in DMSO-d₆ at 400 MHz.[1]

Interpretation: The two aromatic protons appear as doublets due to coupling with each other. The downfield shift of H-6 is attributed to the deshielding effects of the adjacent nitrogen and the chloro group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: A 100 MHz (or higher) spectrometer is recommended.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Similar to ¹H NMR, process the FID and reference the spectrum.

Data Summary: ¹³C NMR

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (J-coupling with F) |

| C-2 | 154.6 | q (J ≈ 37 Hz) |

| C-4 | 156.7 | s |

| C-5 | 134.1 | s |

| C-6 | - | - |

| CF₃ | 119.4 | q (J ≈ 274 Hz) |

Note: The chemical shift for C-6 was not explicitly found in the search results. Data is for a similar compound, 5-chloro-2-(trifluoromethyl)pyrimidine, and provides an estimation of expected shifts and couplings.[2]

Interpretation: The carbon of the trifluoromethyl group shows a large coupling constant with the fluorine atoms, a characteristic feature. The quaternary carbons C-2 and C-4 are significantly deshielded by the electronegative substituents.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: The same sample can be used.

-

Instrument Setup: A spectrometer equipped with a fluorine probe is required.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16-32 scans.

-

-

Processing: Process the FID and reference the spectrum to an external standard like CFCl₃.

Data Summary: ¹⁹F NMR

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | -70.04 | s |

Data is for the related isomer, 5-chloro-2-(trifluoromethyl)pyrimidine.[2]

Interpretation: The singlet in the ¹⁹F NMR spectrum confirms the presence of a CF₃ group. The chemical shift is in the typical range for trifluoromethyl groups attached to an aromatic ring.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Collection: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Data Summary: Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type |

| ~1600-1400 | C=C and C=N stretching (aromatic ring) |

| ~1350-1150 | C-F stretching (strong) |

| ~800-600 | C-Cl stretching |

Specific peak values for this compound were not available in the search results, but characteristic ranges for similar compounds are provided.[4][5] Commercial suppliers confirm that the infrared spectrum of their product conforms to the expected structure.[6][7]

Interpretation: The IR spectrum will be dominated by strong C-F stretching bands characteristic of the trifluoromethyl group. The aromatic ring vibrations and the C-Cl stretch will also be present, confirming the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Mass Spectrum Acquisition

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Data Collection: The mass-to-charge ratio (m/z) of the ions is recorded.

Data Summary: Mass Spectrometry

| m/z | Ion |

| 182/184 | [M]⁺ (Molecular Ion) |

| 147 | [M-Cl]⁺ |

| 113 | [M-CF₃]⁺ |

The molecular weight of this compound is 182.53 g/mol .[8] The presence of a chlorine atom will result in an isotopic pattern for the molecular ion, with a peak at m/z 182 (for ³⁵Cl) and a smaller peak at m/z 184 (for ³⁷Cl) in an approximate 3:1 ratio. A high-resolution mass spectrometry (HRMS) analysis calculated the exact mass to be 181.9859, with an experimental value of 181.9858 for a similar isomer.[2]

Interpretation: The molecular ion peak confirms the molecular weight of the compound. Common fragmentation pathways for pyrimidine derivatives involve the loss of substituents from the ring.[9][10] The loss of a chlorine radical or a trifluoromethyl radical are expected fragmentation pathways.[11][12]

Caption: Proposed fragmentation pathway for this compound.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. The presented protocols and interpretations serve as a valuable resource for researchers, ensuring the quality and identity of this important synthetic intermediate. By understanding the principles behind the data, scientists can confidently utilize this compound in their research and development endeavors.

References

- 1. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE | 1514-96-1 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. 2-chloro-4-(trifluorométhyl)pyrimidine, 97 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. spectrabase.com [spectrabase.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. article.sapub.org [article.sapub.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4-(trifluoromethyl)pyrimidine

Abstract

2-Chloro-4-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for more complex molecules. Its utility in synthesis is dictated by its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the solubility and stability of this compound. We will delve into the theoretical underpinnings of its behavior, present detailed, field-proven experimental protocols for its characterization, and discuss the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for downstream applications.

Introduction and Physicochemical Profile

This compound is a liquid at room temperature with a characteristic chemical structure that dictates its reactivity and physical properties.[1] The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atoms in the pyrimidine ring makes the chlorine atom susceptible to nucleophilic substitution, a key feature in its synthetic applications.[2][3] Understanding the solubility and stability of this molecule is paramount for its effective use, from reaction setup and optimization to formulation and long-term storage.

A summary of its known physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂ClF₃N₂ | [1] |

| Molecular Weight | 182.53 g/mol | |

| Appearance | Clear colorless to light yellow liquid | [4] |

| Boiling Point | 60 °C at 10 mmHg | [5] |

| Density | 1.513 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.447 | [5] |

| CAS Number | 33034-67-2 |

Solubility Characterization

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation possibilities. The structure of this compound suggests a degree of polarity due to the pyrimidine ring, but the trifluoromethyl group adds significant lipophilicity. Therefore, its solubility is expected to vary considerably across different solvents. While specific quantitative data is not extensively published, a systematic evaluation can be performed.

Theoretical Considerations

The principle of "like dissolves like" provides a preliminary assessment. We can anticipate moderate to good solubility in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), and in chlorinated solvents. Its solubility in protic solvents like water and alcohols may be limited and could be complicated by reactivity (see Stability section). Studies on other pyrimidine derivatives have shown that solubility generally increases with temperature.[6][7]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining the equilibrium solubility of a compound. The subsequent quantification is proposed using High-Performance Liquid Chromatography (HPLC), a robust and widely used analytical technique.[8]

Objective: To determine the solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS pH 7.4, Methanol, Ethanol, Acetonitrile, THF, DMSO, DMF)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

HPLC system with UV detector

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The excess solid/liquid should be clearly visible to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the undissolved compound to settle. Carefully withdraw a sample from the clear supernatant.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particulates.

-

Dilution: Accurately dilute the filtered saturate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method. The concentration of the compound is determined by comparing its peak area to a standard curve prepared from known concentrations of the reference standard.

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Illustrative Data Presentation

The data obtained from the above protocol should be tabulated for clarity. Table 2 provides a template with hypothetical, yet chemically reasonable, data for illustrative purposes.

Table 2: Illustrative Solubility of this compound at 25 °C

| Solvent | Solubility Category | Estimated Solubility (mg/mL) |

| Water | Very Slightly Soluble | < 0.1 |

| PBS (pH 7.4) | Very Slightly Soluble | < 0.1 |

| Methanol | Slightly Soluble | 1 - 10 |

| Ethanol | Sparingly Soluble | 10 - 30 |

| Acetonitrile | Freely Soluble | > 100 |

| Dichloromethane | Very Soluble | > 100 |

| DMSO | Very Soluble | > 100 |

Workflow Diagram

The following diagram illustrates the experimental workflow for solubility determination.

Caption: Workflow for shake-flask solubility determination.

Stability Assessment

The stability of this compound is a critical determinant of its shelf-life, handling requirements, and reaction compatibility. Its structure suggests potential liabilities, particularly the reactivity of the C-Cl bond. Forced degradation (or stress testing) studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[9][10]

Potential Degradation Pathways

The most probable degradation pathway is hydrolysis of the chloro group to a hydroxyl group, especially in the presence of water or other nucleophiles, forming 2-Hydroxy-4-(trifluoromethyl)pyrimidine.[9][11] This reaction is likely to be influenced by pH and temperature.

Caption: Proposed primary degradation pathway via hydrolysis.

Experimental Protocol: Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies based on ICH guidelines.[9][10][12]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Appropriate solvents for dissolution

-

pH meter

-

Temperature-controlled ovens and water baths

-

Photostability chamber compliant with ICH Q1B guidelines[12]

-

Validated stability-indicating HPLC method

Methodology:

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile). This stock is then subjected to the stress conditions outlined in Table 3. A control sample, protected from the stress condition, should be analyzed alongside the stressed sample at each time point. The goal is to achieve 5-20% degradation of the active substance.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix stock solution with 0.1 M HCl. Incubate at 60°C. Analyze at 0, 2, 6, 12, and 24 hours. |

| Base Hydrolysis | Mix stock solution with 0.1 M NaOH. Incubate at room temperature. Analyze at shorter intervals (e.g., 0, 0.5, 1, 2, 4 hours) due to expected rapid degradation. |

| Oxidative | Mix stock solution with 3% H₂O₂. Incubate at room temperature. Analyze at 0, 2, 6, 12, and 24 hours. |

| Thermal | Expose the solid compound to 80°C in an oven. Analyze at 1, 3, and 7 days. |

| Photostability | Expose the solid compound and a solution (in a photostable, inert solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][12] A dark control should be run in parallel. |

Analysis: Samples from each condition should be analyzed by a stability-indicating HPLC method. This method must be able to resolve the parent compound from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to ensure that the parent peak is free from co-eluting impurities.

Development of a Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this type of small molecule.[8][13]

Proposed HPLC Method Parameters

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Gradient elution using (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid. A typical gradient might run from 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Determined from the UV spectrum of the compound (e.g., 254 nm).

-

Injection Volume: 10 µL

This method would need to be fully validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Conclusion

While publicly available data on the specific solubility and stability of this compound is scarce, this guide provides a comprehensive and scientifically rigorous framework for its determination. By employing the detailed protocols for solubility assessment, forced degradation, and analytical method development, researchers can generate the critical data needed to confidently utilize this important chemical intermediate in their work. Adherence to these systematic approaches ensures data integrity and supports the successful advancement of research and development projects.

References

- 1. This compound | 33034-67-2 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | 33034-67-2 [chemicalbook.com]

- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. database.ich.org [database.ich.org]

- 11. benchchem.com [benchchem.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Mechanistic Guide to the Reactivity of Halogenated Pyrimidines in Modern Synthesis and Drug Development

Abstract

Halogenated pyrimidines are foundational scaffolds in medicinal chemistry and materials science, largely due to the versatile reactivity imparted by the halogen substituent.[1][2][3][4][5] This guide provides an in-depth analysis of the core reaction mechanisms governing their transformations. We will move beyond simple procedural descriptions to explore the underlying electronic and steric principles that dictate reaction outcomes. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling, radical and photochemical reactions, and the critical enzymatic mechanisms relevant to drug action. Each section includes detailed protocols and visual aids to bridge theoretical concepts with practical laboratory applications.

Introduction: The Halogenated Pyrimidine Core

The pyrimidine ring, a 1,3-diazine, is an electron-deficient heterocycle. The two nitrogen atoms significantly lower the π-electron density of the ring, making it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions.[6] Halogenation of the pyrimidine core serves two primary purposes:

-

Modulating Physicochemical Properties: Halogens, particularly fluorine, can alter a molecule's pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.

-

Providing a Reactive Handle: The carbon-halogen bond is a versatile functional group that acts as a leaving group or a coupling partner for a vast array of synthetic transformations.[5]

The strategic functionalization of halogenated pyrimidines has led to numerous FDA-approved drugs, including kinase inhibitors for cancer therapy and antiviral agents.[1] Understanding the distinct reactivity patterns of these molecules is therefore paramount for the efficient design and synthesis of novel chemical entities.

Nucleophilic Aromatic Substitution (SNAr): The Classical Pathway

The SNAr reaction is a cornerstone of pyrimidine chemistry, allowing for the direct displacement of a halide by a nucleophile.[7][8] This pathway is facilitated by the electron-deficient nature of the pyrimidine ring, which stabilizes the key reaction intermediate.

Mechanism: The Meisenheimer Complex

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[9][10]

-

Addition: A nucleophile attacks the electrophilic carbon atom bearing the halogen. This step is typically the rate-determining step.[9][10] The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8]

-

Elimination: The leaving group (halide) is expelled, and the aromaticity of the pyrimidine ring is restored.

The stability of the Meisenheimer complex is the key to this reaction's feasibility. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, and any additional electron-withdrawing groups (EWGs) at the ortho or para positions further enhance this stability.[7][8]

Regioselectivity and Halogen Reactivity

For di- or tri-substituted halopyrimidines, the site of nucleophilic attack is highly predictable. In 2,4-dihalopyrimidines, substitution almost always occurs at the C4 position.[1][11][12][13] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack is at C4, which is para to one ring nitrogen and ortho to the other.[13][14] However, exceptions exist, particularly when strong electron-donating groups are present at the C6 position, which can shift selectivity toward C2.[11]

A counterintuitive but well-established trend in SNAr reactions is the reactivity of the halogens: F > Cl > Br > I .[9][10] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. Fluorine, being the most electronegative halogen, makes the attached carbon the most electrophilic and thus the most susceptible to attack.

Protocol 2.1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a typical procedure for the selective C4-amination of 2,4-dichloropyrimidine.

Materials:

-

2,4-Dichloropyrimidine

-

Cyclopentylamine (or other primary/secondary amine)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc), Water, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).

-

In a separate flask, prepare a solution of the amine nucleophile (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in acetonitrile.

-

Slowly add the amine/base solution to the stirred solution of 2,4-dichloropyrimidine at room temperature. An exotherm may be observed.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-60 minutes).

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Perform an aqueous work-up: Partition the residue between ethyl acetate and water. Separate the layers.

-

Wash the organic layer sequentially with water and then brine to remove residual base and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product via silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-amino-2-chloropyrimidine product.[14]

Visualization 2.1: SNAr Mechanism on a Halopyrimidine

Caption: Generalized workflow for the SNAr reaction on a dihalopyrimidine.

Metal-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

For constructing more complex molecular architectures, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[2][15][16] Reactions like Suzuki-Miyaura (C-C), Sonogashira (C-C, alkyne), and Buchwald-Hartwig (C-N) have revolutionized the functionalization of halogenated pyrimidines.[3][17][18][19][20][21]

The Generic Catalytic Cycle

These reactions generally proceed through a common catalytic cycle involving a palladium catalyst:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine, forming a Pd(II) intermediate.

-

Transmetalation (for Suzuki/Sonogashira) or Ligand Exchange (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) displaces the halide on the palladium center.

-

Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.

The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and, critically, the supporting ligand (e.g., phosphines, N-heterocyclic carbenes) is vital for reaction efficiency and scope.[2][18]

Visualization 3.1: Generic Pd-Catalyzed Cross-Coupling Cycle

Caption: A simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.

Protocol 3.1: Representative Suzuki-Miyaura Coupling Procedure

This protocol details a typical Suzuki-Miyaura reaction to form a C-C bond at the C4 position of a chloropyrimidine.

Materials:

-

4-Amino-2-chloropyrimidine derivative (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Na₂CO₃, K₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

-

Ethyl acetate (EtOAc), Water, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Celite or Silica Gel

Procedure:

-

To a reaction vessel, add the chloropyrimidine (1.0 eq), arylboronic acid (1.5 eq), base (2.0 eq), and palladium catalyst (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

-

Add the degassed solvent system (e.g., Dioxane/Water) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until completion.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by column chromatography or recrystallization to obtain the desired biaryl product.[5]

Data Table 3.1: Comparison of Halogen Reactivity in Cross-Coupling

Unlike SNAr, the reactivity trend for halogens in oxidative addition is the opposite, aligning with C-X bond strength.

| Halogen | C-X Bond Energy (approx. kcal/mol) | Relative Reactivity in Oxidative Addition | Typical Reaction Temperatures |

| Iodo (I) | ~57 | Highest | Room Temp to 80 °C |

| Bromo (Br) | ~71 | High | 60 °C to 110 °C |

| Chloro (Cl) | ~84 | Moderate | 80 °C to 140 °C (often requires specialized ligands) |

| Fluoro (F) | ~116 | Lowest | Generally unreactive (requires special conditions) |

This trend underscores a critical decision in synthesis design: while chloro-pyrimidines are often cheaper, bromo- or iodo-pyrimidines may be necessary for milder reaction conditions and higher efficiency.

Radical and Photochemical Transformations

While less common than ionic pathways, radical and photochemical reactions offer unique avenues for functionalizing halogenated pyrimidines, especially in biological contexts.

Radical Reactions

Homolytic cleavage of the C-X bond can generate a pyrimidinyl radical. This can be initiated by radical initiators (e.g., AIBN with Bu₃SnH) or photochemically. These highly reactive intermediates can participate in various transformations, including addition to alkenes or hydrogen atom abstraction.[22][23]

Photochemical Reactions of 5-Halouracils

5-Halouracils, such as 5-bromouracil (BrdU) and 5-fluorouracil (5-FU), are potent radiosensitizers used in cancer therapy.[24] Upon UV irradiation or interaction with low-energy electrons, the C-X bond can cleave.[25][26] This process can occur through heterolysis (after electron capture) or homolysis, generating a highly reactive uracil-5-yl radical.[25] This radical can then abstract a hydrogen atom from a nearby sugar moiety in the DNA backbone, leading to strand breaks and cytotoxic effects.[24][25] The efficiency of this process is DNA-structure dependent.[24][25]

Visualization 4.1: Generation of Uracil-5-yl Radical

Caption: Photochemical or electron-induced formation of the cytotoxic uracil-5-yl radical.

Biological Mechanisms: Enzymatic Activation of Prodrugs

For drug development professionals, understanding how halogenated pyrimidines behave in a biological system is crucial. Many, like 5-Fluorouracil (5-FU) and Gemcitabine (a difluorinated nucleoside analogue), are prodrugs that require enzymatic activation to exert their therapeutic effects.[27][28][29]

The 5-Fluorouracil (5-FU) Pathway

5-FU is a cornerstone of chemotherapy.[30] It is not active in its initial form but is converted intracellularly through a complex anabolic pathway into three active metabolites:

-

Fluorodeoxyuridine monophosphate (FdUMP): This is the primary mediator of cytotoxicity. FdUMP forms a stable ternary complex with thymidylate synthase (TS) and a folate cofactor, inhibiting the enzyme.[27][30][31][32] This blocks the synthesis of thymidine, a necessary component of DNA, leading to "thymineless death."[33]

-

Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting RNA processing and function.[30][33]

-

Fluorodeoxyuridine triphosphate (FdUTP): This is incorporated into DNA, leading to DNA damage and fragmentation.[30]

The efficacy and toxicity of 5-FU are heavily dependent on the balance between its anabolic (activation) and catabolic (breakdown) pathways, the latter being primarily controlled by the enzyme dihydropyrimidine dehydrogenase (DPD).[27][30][31][32]

The Gemcitabine Pathway

Gemcitabine (dFdC) is another critical anticancer prodrug.[34][35] It is transported into the cell and phosphorylated by deoxycytidine kinase (dCK) to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[35] Its mechanisms of action are twofold:

-

dFdCTP is incorporated into DNA, where the presence of the two fluorine atoms at the 2' position causes "masked chain termination," preventing DNA repair enzymes from excising it and ultimately leading to apoptosis.[35]

-

dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis, thus depleting the cell of the building blocks for DNA replication and repair.[35]

Visualization 5.1: Simplified 5-FU Activation Pathway

Caption: The metabolic activation of 5-FU to its cytotoxic metabolites.

Conclusion and Future Outlook

The chemistry of halogenated pyrimidines is both rich and profoundly impactful, bridging synthetic methodology with life-saving therapeutics. While SNAr and palladium-catalyzed cross-coupling reactions remain the workhorses for their functionalization, a deeper understanding of radical, photochemical, and enzymatic pathways continues to open new doors. For the drug development professional, appreciating these fundamental mechanisms is not merely an academic exercise; it is essential for rational drug design, troubleshooting synthetic routes, and understanding mechanisms of action and resistance. Future research will likely focus on developing more selective and efficient catalytic systems, particularly for the challenging activation of C-Cl and C-F bonds, and further elucidating the complex interplay of these molecules within biological systems.

References

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrimidine - Wikipedia [en.wikipedia.org]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. wuxibiology.com [wuxibiology.com]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. benchchem.com [benchchem.com]

- 15. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. youtube.com [youtube.com]

- 24. Photoreaction of DNA Containing 5-Halouracil and its Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Photoreaction of DNA Containing 5-Halouracil and its Products - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. ClinPGx [clinpgx.org]

- 28. Chemotherapy - Wikipedia [en.wikipedia.org]

- 29. A combination of gemcitabine and 5-fluorouracil in advanced pancreatic cancer, a report from the Italian Group for the Study of Digestive Tract Cancer (GISCAD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. aacrjournals.org [aacrjournals.org]

- 35. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

The Discovery and Application of Biologically Active Trifluoromethyl-Containing Heterocycles

An In-Depth Technical Guide:

A Senior Application Scientist's Perspective on Rational Design, Synthesis, and Biological Evaluation

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the discovery of biologically active trifluoromethyl-containing heterocycles. We will move beyond simple descriptions to explore the fundamental causality behind experimental choices, from synthetic strategy to biological evaluation. This document details field-proven synthetic methodologies, analyzes the profound impact of trifluoromethylation on pharmacological properties, and presents detailed protocols and data to support the rational design of next-generation therapeutics.

The Trifluoromethyl Group: A Privileged Moiety in Drug Design

The trifluoromethyl group is not found in nature, yet its presence in pharmaceuticals is a testament to the success of synthetic chemistry in enhancing drug efficacy.[1] The decision to introduce a CF₃ group is driven by its unique and powerful physicochemical properties that profoundly influence a molecule's behavior in biological systems.[2]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group exceptionally resistant to metabolic degradation by enzymes like cytochrome P450.[3][4] This inherent stability often leads to a longer drug half-life, reduced patient dosing frequency, and a more predictable pharmacokinetic profile.[5]

-

Lipophilicity: The CF₃ group is highly lipophilic, which can significantly enhance a molecule's ability to permeate cell membranes and cross biological barriers like the blood-brain barrier.[3][5] This is a critical factor for improving oral bioavailability and ensuring the drug reaches its intended target.[6]

-

Electronic Effects: With its high electronegativity, the CF₃ group is a strong electron-withdrawing group.[3] This property can modulate the acidity or basicity (pKa) of nearby functional groups, which in turn affects how a drug interacts with its biological target, often leading to increased binding affinity and potency.[6][7]

-

Bioisosterism: The CF₃ group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, but with distinct steric and electronic properties that can fine-tune receptor binding and selectivity.[4]

Table 1: Physicochemical Impact of the Trifluoromethyl Group

| Property | Influence of Trifluoromethyl (-CF₃) Introduction | Causality |

| Metabolic Stability | Significantly Increased | High C-F bond dissociation energy (485.3 kJ/mol) resists enzymatic cleavage.[4] |

| Lipophilicity (logP) | Increased | The fluorinated surface reduces polar interactions, enhancing partitioning into lipids.[8] |

| Bioavailability | Generally Improved | Enhanced lipophilicity improves membrane permeability and absorption.[6] |

| Binding Affinity | Often Enhanced | Strong electron-withdrawing nature can alter electrostatic interactions with the target protein.[3][7] |

| Acidity (pKa) | Increases acidity of proximal N-H or O-H groups | Inductive electron withdrawal stabilizes the conjugate base.[6] |

Synthetic Strategies for Accessing Trifluoromethylated Heterocycles

The synthesis of these valuable compounds can be broadly categorized into two strategic approaches: direct trifluoromethylation of a pre-formed heterocycle and the construction of the heterocyclic ring using a CF₃-containing building block.

Direct C-H Trifluoromethylation: An Atom-Economic Approach

Recent advances have focused on the direct functionalization of C-H bonds, which avoids the need for pre-functionalized substrates.[1] These methods, often involving radical or electrophilic pathways, are powerful tools for late-stage functionalization in drug discovery.

Key Reagents for Electrophilic and Radical Trifluoromethylation:

-

Togni's Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one): These are hypervalent iodine reagents that act as electrophilic CF₃⁺ sources but can also generate CF₃• radicals under certain conditions.[9][10]

-

Umemoto's Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts): These sulfonium salts are potent electrophilic trifluoromethylating agents.[9][11]

-

Trifluoromethyl Sulfonyl Chloride (CF₃SO₂Cl): A common source for generating the trifluoromethyl radical (CF₃•) under photoredox catalysis conditions.[11]

The general workflow involves activating a CF₃ source to generate a reactive intermediate that then attacks the heterocycle.

Caption: General workflow for direct trifluoromethylation.

This protocol is adapted from the work of Ji et al. and demonstrates a practical method for direct trifluoromethylation using a benchtop-stable radical source.[1]

-

Reaction Setup: To an oven-dried 25 mL round-bottom flask, add caffeine (194 mg, 1.0 mmol, 1.0 equiv.), sodium triflinate (CF₃SO₂Na, 234 mg, 1.5 mmol, 1.5 equiv.), and tert-butyl hydroperoxide (t-BuOOH, 70% in H₂O, 0.26 mL, 2.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add a 1:1 mixture of DMSO and H₂O (10 mL) to the flask.

-

Reaction Conditions: Stir the mixture vigorously at ambient temperature (25 °C) for 12 hours. The reaction is open to the air.

-

Workup: Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 8-(trifluoromethyl)caffeine.

Synthesis via Trifluoromethyl Building Blocks

This classical and robust strategy involves using readily available starting materials that already contain the CF₃ group and building the heterocyclic ring around them. This method offers excellent control over regioselectivity.[12]

This protocol is based on the work of Weng and co-workers, demonstrating a zinc-catalyzed cycloaddition.[12]

-

Reaction Setup: In a sealed tube, combine the desired sydnone (0.5 mmol, 1.0 equiv.), 1,1,1,5,5,5-hexafluoropentane-2,4-dione (1.5 mmol, 3.0 equiv.), ZnI₂ (0.1 mmol, 20 mol%), and 2,2'-bipyridine (0.1 mmol, 20 mol%).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF, 2.0 mL) under a nitrogen atmosphere.

-

Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

-

Workup: After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Purification: Purify the resulting residue directly by flash column chromatography on silica gel (using an appropriate eluent system, e.g., petroleum ether/ethyl acetate) to afford the desired 3-trifluoromethyl-4-trifluoroacetyl pyrazole.

Biological Activity of Trifluoromethylated Heterocycles

The unique properties conferred by the CF₃ group have led to the discovery of potent drug candidates across numerous therapeutic areas.

Anticancer Agents

The introduction of a CF₃ group is a well-established strategy for enhancing the anticancer activity of heterocyclic compounds.[7] It can improve binding to kinase targets, enhance cell permeability, and increase metabolic stability, leading to more durable responses.[7][13]

-

Sorafenib: An FDA-approved multi-kinase inhibitor used to treat liver and kidney cancer, featuring a trifluoromethylphenyl moiety.[13]

-

Apalutamide: A non-steroidal antiandrogen for prostate cancer treatment that contains a trifluoromethyl-substituted pyridine ring.[12]

-

Isoxazoles: Studies have shown that adding a CF₃ group to isoxazole-based molecules can dramatically increase their cytotoxicity against cancer cell lines like MCF-7 (human breast cancer).[14] For example, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole was found to be almost 8 times more active than its non-trifluoromethylated analogue.[14]

Caption: Mechanism of a CF3-heterocycle kinase inhibitor.

| Compound ID | Heterocyclic Core | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2g | 4-(Trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [14] |

| 14 (Analogue) | Isoxazole (non-CF₃) | MCF-7 (Breast) | 19.72 | [14] |

| 5 | 4-(Trifluoromethyl)isoxazole | MCF-7 (Breast) | 3.09 | [14] |

Data demonstrates the significant potency enhancement provided by the CF₃ moiety.

Anti-inflammatory Agents

Trifluoromethylated heterocycles are prominent in the development of anti-inflammatory drugs, most notably as selective COX-2 inhibitors.

-

Celecoxib: A blockbuster anti-inflammatory drug for arthritis, Celecoxib features a trifluoromethyl-substituted pyrazole ring. This group is crucial for its selectivity and potent inhibition of the COX-2 enzyme, which is implicated in inflammatory processes.[15]

-

Mavacoxib: A long-acting NSAID used in veterinary medicine, also based on a trifluoromethylpyrazole scaffold.[12]

The CF₃ group in these molecules fits into a specific hydrophobic side pocket of the COX-2 enzyme, an interaction not as favorable in the COX-1 isoform, which is the basis for its selectivity and reduced gastrointestinal side effects.[15]

Agents for Neurodegenerative Disorders

While a newer area of application, the properties of the CF₃ group make it highly attractive for developing drugs targeting the central nervous system (CNS).[16] Enhanced lipophilicity can improve blood-brain barrier penetration, a major hurdle in CNS drug development.[5] Heterocyclic scaffolds like quinolines, isoxazoles, and morpholines are known to interact with targets relevant to neurodegenerative diseases such as Alzheimer's and Parkinson's.[16][17] The incorporation of CF₃ groups into these privileged scaffolds is a promising strategy for developing novel neurotherapeutics with improved pharmacokinetic profiles.[4]

Emerging Frontiers: Enzymatic Trifluoromethylation

A cutting-edge approach in biocatalysis is the use of enzymes to perform selective fluorination reactions. Recent research has focused on engineering S-Adenosylmethionine (SAM)-dependent methyltransferases to accept fluorinated analogues of SAM.[18][19]

-

Strategy: By synthesizing novel cofactors like Te-adenosyl-L-(fluoromethyl)homotellurocysteine (FMeTeSAM), scientists can hijack the cell's natural methylation machinery.[20]

-

Application: These engineered enzymatic systems can transfer a fluoromethyl group onto complex natural product scaffolds in a highly selective manner, a task that is extremely challenging using traditional synthetic chemistry.[19][20] This "late-stage functionalization" allows for the rapid diversification of biologically active molecules to explore structure-activity relationships.

Conclusion and Future Perspectives

The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal. Its strategic incorporation into heterocyclic frameworks has yielded numerous successful drugs and continues to be a highly productive avenue for discovery. The evolution from classical ring-synthesis methods to modern direct C-H functionalization and cutting-edge enzymatic approaches has broadened the accessibility and application of these vital compounds.[1][12][20] Future research will likely focus on developing more selective, efficient, and sustainable trifluoromethylation methods, including photoredox and biocatalytic strategies.[18][21] As our understanding of the intricate interplay between the CF₃ group and biological targets deepens, the rational design of trifluoromethyl-containing heterocycles will continue to drive the development of safer and more effective medicines for a wide range of human diseases.

References

- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. allstudyjournal.com [allstudyjournal.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

structural analysis of 2-Chloro-4-(trifluoromethyl)pyrimidine

An In-Depth Technical Guide to the Structural Analysis of 2-Chloro-4-(trifluoromethyl)pyrimidine

Introduction

This compound is a halogenated pyrimidine derivative that has garnered significant attention as a versatile building block in the synthesis of complex organic molecules.[1][2] Its importance is particularly pronounced in the fields of medicinal chemistry and agrochemical research, where the pyrimidine scaffold is a core component of many biologically active compounds.[3][4] The strategic incorporation of a trifluoromethyl (-CF3) group often enhances molecular lipophilicity, metabolic stability, and binding affinity to biological targets.[5]

Given its role as a critical starting material, the unambiguous confirmation of its structure and purity is paramount for any downstream application. This technical guide provides a comprehensive overview of the essential analytical methodologies for the structural characterization of this compound. We will delve into the principles and practical application of spectroscopic techniques, offering field-proven insights and detailed experimental protocols tailored for researchers, scientists, and drug development professionals.

Physicochemical Profile

A foundational understanding of a compound's physical properties is essential for its handling, storage, and analysis. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 33034-67-2 | [1] |

| Molecular Formula | C₅H₂ClF₃N₂ | [1] |

| Molecular Weight | 182.53 g/mol | [1][6] |

| Appearance | Clear, colorless to yellow liquid | [7] |

| Boiling Point | 60 °C at 10 mmHg | [1][8] |

| Density | 1.513 g/mL at 25 °C | [1][8] |

| Refractive Index (n20/D) | 1.447 | [1][8] |

| SMILES String | FC(F)(F)c1ccnc(Cl)n1 | [1] |

| InChI Key | FZRBTBCCMVNZBD-UHFFFAOYSA-N | [1] |

Synthesis and Quality Control Rationale

The integrity of any structural analysis is contingent upon the purity of the sample. This compound is commonly synthesized via chlorination of its corresponding hydroxyl precursor, 2-hydroxy-4-(trifluoromethyl)pyrimidine. A typical laboratory-scale synthesis employs a potent chlorinating agent like phosphorus oxychloride (POCl₃).[9][10]

The causality for this choice lies in the high efficiency of POCl₃ in converting hydroxyl groups on electron-deficient heterocyclic rings into chlorides. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. Post-reaction, a meticulous work-up and purification, often involving extraction and distillation, are critical to remove unreacted reagents and byproducts that could confound spectroscopic analysis.

Spectroscopic Elucidation: A Multi-faceted Approach

No single technique provides a complete structural picture. A synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is required for a self-validating structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: The pyrimidine ring contains two protons. Due to the electron-withdrawing nature of the nitrogen atoms, the chloro group, and the trifluoromethyl group, these protons are expected to be significantly deshielded, appearing in the downfield region of the spectrum (typically δ 8.0-9.5 ppm). They will appear as doublets due to coupling to each other.

-

¹³C NMR: The spectrum will show five distinct carbon signals.[11] The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The pyrimidine ring carbons will have chemical shifts influenced by their position relative to the heteroatoms and substituents. The carbon attached to the chlorine will be at a lower field than the others, while the carbon attached to the CF₃ group will also be significantly downfield.

-

¹⁹F NMR: This experiment is crucial for confirming the trifluoromethyl group. It will show a singlet at a characteristic chemical shift for a CF₃ group attached to an aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

-

Molecular Ion (M⁺): Using Electron Ionization (EI), the mass spectrum will exhibit a molecular ion peak corresponding to the exact mass of the molecule (181.98586 Da).[6]

-

Isotopic Pattern: A key validation feature is the chlorine isotopic pattern. The molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

-

Fragmentation: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways include the loss of a chlorine radical (·Cl), a trifluoromethyl radical (·CF₃), or hydrogen cyanide (HCN) from the pyrimidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber Range (cm⁻¹) | Vibration Type | Significance |

| 3100-3000 | C-H stretch | Aromatic C-H bonds |

| 1600-1450 | C=C and C=N stretch | Pyrimidine ring vibrations |

| 1350-1100 | C-F stretch | Strong, characteristic bands for the -CF₃ group |

| 800-600 | C-Cl stretch | Confirms the presence of the chloro substituent |

Integrated Structural Verification Workflow

The trustworthiness of a structural assignment comes from the convergence of data from multiple, independent analytical techniques. The workflow below illustrates how data from NMR, MS, and IR are integrated to provide an unambiguous structural confirmation.

Experimental Protocols

The following protocols describe standardized procedures for acquiring high-quality analytical data.

Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[11] Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal resolution.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse program.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

If available, acquire a ¹⁹F NMR spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm for ¹H and ¹³C.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Instrument Setup:

-

Install a suitable capillary column (e.g., a non-polar DB-5ms column) in the gas chromatograph.

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 1 minute, then ramp to 250°C at a rate of 10°C/min.

-

Set the injector temperature to 250°C and the MS ion source temperature to 230°C.

-

Use helium as the carrier gas with a constant flow rate.

-

-

Data Acquisition: Inject 1 µL of the prepared sample into the GC. The mass spectrometer should be set to scan a mass range of m/z 40-400 in Electron Ionization (EI) mode at 70 eV.

-

Data Analysis: Analyze the resulting chromatogram to assess purity. Examine the mass spectrum of the main peak, identifying the molecular ion and key fragment ions. Compare the observed isotopic distribution of the molecular ion with the theoretical pattern for a monochlorinated compound.

Relevance in Medicinal Chemistry and Drug Discovery

The precise structural knowledge of this compound is not merely an academic exercise; it is a prerequisite for its effective use in drug discovery pipelines. The chlorine at the 2-position is a reactive site, susceptible to nucleophilic aromatic substitution (SₙAr).[12] Medicinal chemists exploit this reactivity to introduce a wide variety of functional groups, creating libraries of novel pyrimidine derivatives for biological screening.[3][10]

Conclusion